2-Hexadecynoic acid

Catalog No.
S573529
CAS No.
2834-03-9
M.F
C16H28O2
M. Wt
252.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexadecynoic acid

CAS Number

2834-03-9

Product Name

2-Hexadecynoic acid

IUPAC Name

hexadec-2-ynoic acid

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-13H2,1H3,(H,17,18)

InChI Key

MECFGCCEVOFCNS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC#CC(=O)O

Synonyms

2-hexadecynoate, 2-hexadecynoic acid, 2-hexadecynoic acid, potassium salt, acetylenic acid

Canonical SMILES

CCCCCCCCCCCCCC#CC(=O)O

Description

The exact mass of the compound 2-Hexadecynoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Antiparasitic Properties:

Studies have shown promise for 2-HDA as an antiparasitic agent, particularly against malaria. Research suggests that 2-HDA disrupts fatty acid synthesis in the malaria parasite Plasmodium falciparum by inhibiting enzymes known as PfFabI and PfFabZ ]. This inhibition disrupts the parasite's life cycle, potentially offering a new avenue for malaria treatment, particularly for the liver stage of the infection.

Anticancer Properties:

Early research has explored the effects of 2-HDA on cancer cells. Studies on hepatoma cells (liver cancer cells) have shown that 2-HDA can inhibit their growth and alter their lipid metabolism Effect of 2-hexadecynoic acid on cultured 7288C hepatoma cells: . However, more research is needed to understand the mechanisms and potential applications of 2-HDA in cancer treatment.

2-Hexadecynoic acid is a fatty acid characterized by a long hydrocarbon chain with a terminal carboxylic acid group and a triple bond located at the second carbon of the chain. Its chemical formula is C16H30O2C_{16}H_{30}O_2, and it belongs to the class of acetylenic fatty acids. The presence of the triple bond at the second position is significant as it influences the compound's biological activity and chemical reactivity.

Typical of fatty acids, including:

  • Esterification: It can react with alcohols to form esters, which are often used in the synthesis of biodiesel or as flavoring agents.
  • Hydrogenation: The triple bond can be hydrogenated to form saturated or unsaturated fatty acids, altering its physical and chemical properties.
  • Conjugation Reactions: 2-Hexadecynoic acid can be conjugated with other compounds to enhance its biological activity, such as its combination with curcumin to improve antibacterial properties against resistant strains of bacteria .

2-Hexadecynoic acid exhibits notable biological activities, particularly:

  • Antimicrobial Properties: It has demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. The presence of the triple bond at the second carbon is critical for its bactericidal efficacy .
  • Inhibition of Fatty Acid Synthase: This compound inhibits specific enzymes in the fatty acid biosynthesis pathway of Plasmodium species, which are responsible for malaria. This inhibition leads to reduced growth of malaria parasites during both erythrocytic and liver stages .
  • Potential Antiparasitic Effects: In addition to its antibacterial properties, 2-hexadecynoic acid has shown effectiveness against other protozoan parasites such as Trypanosoma brucei and Leishmania donovani .

2-Hexadecynoic acid has several applications, including:

  • Pharmaceuticals: Due to its antimicrobial properties, it is being investigated as a potential therapeutic agent against resistant bacterial strains and malaria.
  • Biotechnology: It serves as a model compound in studies exploring fatty acid metabolism and enzyme inhibition mechanisms.
  • Food Industry: It can be utilized in food preservation due to its antibacterial properties.

Research has focused on understanding how 2-hexadecynoic acid interacts with various biological systems:

  • Enzyme Inhibition Studies: Studies have shown that it inhibits fatty acid synthase enzymes in Plasmodium species non-competitively, which is crucial for its antiparasitic activity .
  • Conjugation Studies: The compound has been successfully conjugated with curcumin, enhancing its antibacterial activity significantly against multi-drug resistant bacteria .

Several compounds share structural similarities with 2-hexadecynoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Palmitic AcidSaturated fatty acid (C16)Lacks triple bond; minimal antibacterial activity
2-Octadecynoic AcidTriple bond at C-2 of an 18-carbon chainExhibits similar but less potent antibacterial effects
6-Hexadecynoic AcidTriple bond at C-6Lower antibacterial activity compared to 2-HDA
9-Hexadecynoic AcidTriple bond at C-9Reduced efficacy against Gram-positive bacteria

The uniqueness of 2-hexadecynoic acid lies in its specific position of the triple bond, which is pivotal for its enhanced biological activities compared to other similar compounds. This positioning contributes significantly to its effectiveness as an antimicrobial agent and as an inhibitor of fatty acid biosynthesis in various pathogens.

Thermal Properties and Stability

2-Hexadecynoic acid exhibits distinct thermodynamic characteristics that are fundamentally influenced by its acetylenic structure and long aliphatic chain. The compound presents an estimated melting point of 59.1°C and a boiling point of approximately 409.64°C, reflecting its substantial molecular size and intermolecular interactions [1]. The relatively high boiling point demonstrates significant van der Waals forces between molecules, typical of long-chain fatty acids with additional π-electron interactions from the triple bond.

The density of 2-hexadecynoic acid is estimated at 0.9310 g/cm³, which is characteristic of long-chain fatty acids and indicates efficient molecular packing in the solid state [1]. This density value places the compound within the expected range for saturated and unsaturated fatty acids of similar chain length, though the presence of the triple bond at the C-2 position introduces structural rigidity that affects intermolecular organization.

Phase Transition Characteristics

The compound's flash point of 197.9°C indicates good thermal stability under normal handling conditions [2]. This relatively high flash point suggests that the acetylenic bond does not significantly compromise the thermal stability compared to saturated analogues, making the compound suitable for applications requiring moderate temperature exposure. The vapor pressure at 25°C is exceptionally low at 7.82×10⁻⁷ mmHg, confirming minimal volatility at ambient temperatures [2].

Structural Stability Considerations

The presence of the triple bond at the α-position (C-2) creates a unique thermodynamic profile compared to other hexadecynoic acid isomers. This positioning results in increased reactivity while maintaining overall molecular stability. The acetylenic functional group introduces electron-withdrawing effects that influence both the carboxylic acid functionality and the adjacent methylene groups, potentially affecting hydrogen bonding patterns and crystal packing arrangements.

Research indicates that fatty acids with acetylenic bonds demonstrate enhanced thermodynamic stability compared to their polyunsaturated counterparts, particularly regarding oxidative degradation [3]. The linear acetylenic structure reduces conformational flexibility, leading to more predictable phase behavior and potentially improved storage stability under controlled conditions.

Solubility Parameters and Partition Coefficients

Lipophilicity and Partition Behavior

2-Hexadecynoic acid demonstrates pronounced lipophilic characteristics, evidenced by its XLogP3-AA value of 7.2 [4]. This high partition coefficient indicates strong preference for organic phases over aqueous environments, which is consistent with its long hydrocarbon chain and minimal polar surface area. Computational analysis using different algorithms yields LogP values ranging from 5.47 to 5.60 [5], confirming the compound's significant lipophilicity.

The polar surface area (PSA) calculations reveal values of 101.9 Ų (ChemSilico software) and 91.3 Ų (Vega ZZ software) [5], representing approximately 17.0% and 14.8% of the total surface area, respectively. These relatively low PSA values contribute to the compound's poor aqueous solubility while enhancing membrane permeability and bioavailability characteristics.

Solvent-Specific Solubility Profile

Aqueous Systems: 2-Hexadecynoic acid exhibits practically insoluble behavior in water, which is expected given its hydrophobic nature and high partition coefficient [4]. The compound shows sparingly soluble characteristics in aqueous buffer systems, requiring solubilization strategies for biological applications [6].

Organic Solvents: The compound demonstrates excellent solubility in various organic media:

  • Ethanol: 30 mg/mL [6] [7]
  • Dimethyl sulfoxide (DMSO): 20 mg/mL [6] [7]
  • N,N-Dimethylformamide (DMF): 30 mg/mL [6] [7]

Mixed Solvent Systems: For biological applications requiring aqueous compatibility, a 1:5 ethanol:phosphate-buffered saline mixture achieves 0.15 mg/mL solubility [6] [7]. This approach involves initial dissolution in ethanol followed by dilution with aqueous buffer, representing the recommended method for preparing stock solutions for biological assays.

Comparative Partition Analysis

Comparison with other hexadecynoic acid positional isomers reveals that the C-2 position of the triple bond results in the highest LogP values among the series [5]. The human intestinal absorption (HIA) prediction of 89.1% indicates excellent oral bioavailability potential, superior to palmitic acid (88.8%) [5]. This enhanced absorption profile correlates with optimal lipophilicity parameters that balance membrane permeability with aqueous solubility.

The PSA/SA ratio of 17.0% for 2-hexadecynoic acid represents the highest value among hexadecynoic acid isomers tested, reflecting the proximity effect of the acetylenic bond to the carboxylic acid functionality [5]. This increased polar character at the molecular terminus enhances interaction with biological membranes while maintaining overall lipophilicity.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Analysis: The ¹H nuclear magnetic resonance spectrum of 2-hexadecynoic acid provides definitive structural confirmation through characteristic chemical shift patterns. The acetylenic proton exhibits a distinctive signal, while the carboxylic acid proton appears as a broad singlet typical of fatty acids. The methylene protons adjacent to the triple bond show specific coupling patterns that distinguish this isomer from other positional variants.

Comparative analysis with related acetylenic fatty acids, such as 5-hexadecynoic acid and 6-hexadecynoic acid, demonstrates systematic chemical shift variations based on the acetylenic bond position [5]. The integration patterns confirm the expected proton ratios, with the long aliphatic chain contributing to overlapping multiplets in the 1.25-1.46 ppm region.

¹³C Nuclear Magnetic Resonance Characteristics: Carbon-13 nuclear magnetic resonance spectroscopy reveals the characteristic acetylenic carbon signals, typically appearing around 78-82 ppm for the sp-hybridized carbons [5]. The carboxylate carbon resonates near 178-180 ppm, while the aliphatic chain carbons exhibit the expected chemical shift pattern for long-chain fatty acids.

Infrared Spectroscopic Profile

Functional Group Identification: Infrared spectroscopy provides unambiguous identification of key functional groups within 2-hexadecynoic acid. The C≡C stretch appears as a characteristic peak around 2206 cm⁻¹, confirming the presence of the acetylenic bond [5]. This frequency is diagnostic for terminal and internal acetylenes in fatty acid structures.

The carboxylic acid functionality manifests through multiple absorption bands:

  • O-H stretch: Broad absorption band between 3105-2900 cm⁻¹
  • C=O stretch: Sharp peak at approximately 1711 cm⁻¹
  • C-O stretch: Medium intensity absorption around 1261 cm⁻¹ [5]

Aliphatic Chain Characterization: The extensive methylene chain contributes to characteristic absorptions at 2926 cm⁻¹ and 2854 cm⁻¹, corresponding to asymmetric and symmetric C-H stretching vibrations, respectively [5]. Additional methylene deformation modes appear at 1465 cm⁻¹, consistent with long-chain aliphatic compounds.

Mass Spectrometric Analysis

Ionization and Fragmentation Patterns: Mass spectrometric analysis of 2-hexadecynoic acid yields comprehensive molecular ion and fragment ion data across multiple ionization modes. The molecular ion appears at m/z 252.209, corresponding to the exact molecular mass [8].

Positive Ion Mode Analysis: In positive ionization conditions, several characteristic adduct ions form:

  • [M+H]⁺: m/z 253.216 with predicted collision cross section of 161.3 Ų
  • [M+Na]⁺: m/z 275.198 (167.2 Ų collision cross section)
  • [M+NH₄]⁺: m/z 270.243 (176.3 Ų collision cross section)
  • [M+K]⁺: m/z 291.172 (163.2 Ų collision cross section) [8]

Negative Ion Mode Characteristics: Negative ionization produces the deprotonated molecular ion [M-H]⁻ at m/z 251.202 with a collision cross section of 158.6 Ų. Additional negative adducts include [M+HCOO]⁻ (m/z 297.207) and [M+CH₃COO]⁻ (m/z 311.223) [8].

Collision Cross Section Analysis: The predicted collision cross section values provide valuable information about the three-dimensional molecular structure in the gas phase. The relatively compact cross sections (149.8-202.1 Ų) reflect the linear nature of the fatty acid chain with minimal steric hindrance from the acetylenic bond [8].

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

252.208930132 g/mol

Monoisotopic Mass

252.208930132 g/mol

Heavy Atom Count

18

Other CAS

2834-03-9

Wikipedia

2-Hexadecynoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 02-18-2024

Explore Compound Types